molecular formula C14H10ClNO2 B6376715 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% CAS No. 1261993-99-0

4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%

Cat. No. B6376715
CAS RN: 1261993-99-0
M. Wt: 259.69 g/mol
InChI Key: IPKVRPIRGGDUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% (4-CMC) is a versatile organic compound that has been used in scientific research for decades. It is a white powder with a melting point of 91-93°C, and a boiling point of 213-215°C. 4-CMC has a variety of applications in the fields of chemistry and biochemistry, including the synthesis of other compounds, the study of metabolic pathways, and the study of drug-receptor interactions.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% has a wide range of applications in scientific research. It has been used to study the metabolic pathways of drugs, as well as their interactions with receptors. It has also been used to synthesize other compounds, such as nitrile derivatives, and to study the effects of drug-receptor interactions on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed that 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% acts as an agonist of several receptors, including the 5-HT2A and 5-HT2C serotonin receptors, the nicotinic acetylcholine receptor, and the dopamine D2 receptor. These receptors are involved in a variety of biochemical and physiological processes, including the regulation of mood, appetite, and reward-seeking behavior.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an increased sense of well-being and improved mood. It has also been shown to have an anxiolytic effect, as well as an antidepressant effect. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% has been shown to increase appetite, reduce fatigue, and improve cognitive performance.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments include its low cost, its stability, and its ability to be synthesized in a short amount of time. However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% is not water-soluble, which can make it difficult to use in certain experiments. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% is not a naturally occurring compound, so it can be difficult to control its concentration in experiments.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions for 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%. One potential future direction is the development of new synthetic methods for 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%, which could lead to more efficient and cost-effective production of the compound. Another potential future direction is the development of new applications for 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%, such as its use as a drug-delivery system or as a biomarker for disease diagnosis. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%, as well as its mechanism of action. Finally, further research could be conducted to better understand the advantages and limitations of using 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95% is synthesized in a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenol with sodium cyanide in the presence of sodium ethoxide to form the intermediate compound 4-(3-chloro-4-methoxyphenyl)-2-cyanophenolate. This intermediate compound is then reacted with potassium bicarbonate to form 4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKVRPIRGGDUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684881
Record name 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)-2-cyanophenol

CAS RN

1261993-99-0
Record name 3'-Chloro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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